molecular formula C12H19NO2 B1383808 3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol CAS No. 1337653-34-5

3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol

Cat. No.: B1383808
CAS No.: 1337653-34-5
M. Wt: 209.28 g/mol
InChI Key: GIACLYWVELRCBE-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol is a chiral amino alcohol characterized by a methoxy-substituted phenyl group at position 3, an amino group at the same carbon, and two methyl groups at positions 2 and 2 of the propanol backbone.

Properties

IUPAC Name

3-amino-3-(2-methoxyphenyl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,8-14)11(13)9-6-4-5-7-10(9)15-3/h4-7,11,14H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIACLYWVELRCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable amine and a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications:
Research indicates that 3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol may serve as an intermediate in synthesizing various pharmaceuticals. Notably, compounds with similar structures have been linked to the development of antidepressants with enhanced efficacy and reduced side effects.

Case Study: Antidepressant Development
A comparative study involving structurally similar compounds highlighted the synthesis of 3-[(2-Methoxyphenyl)amino]propanamide as a precursor for novel antidepressants. These compounds demonstrated rapid onset of action and improved cognitive function in preclinical models.

Organic Synthesis

Building Block in Chemical Synthesis:
This compound is utilized as a building block in organic synthesis processes. Its unique functional groups allow for diverse chemical transformations, making it valuable for producing complex organic molecules .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationHydroxyl group can be oxidized to form ketonesKetones or aldehydes
ReductionNitro groups can be reduced to amino groupsAmino alcohols
SubstitutionMethoxy groups undergo nucleophilic substitutionSubstituted phenyl derivatives

Biological Research

Potential Biological Activities:
Studies have explored the biological activities of this compound, including its antimicrobial and antiviral properties. The interactions with specific molecular targets are under investigation to elucidate its mechanism of action .

Case Study: Binding Affinity Studies
Recent studies focused on the binding affinity of this compound with various biological receptors. These studies are crucial for understanding its therapeutic potential and guiding further drug development efforts.

Industrial Applications

In the industrial sector, this compound is employed in synthesizing specialty chemicals and serves as a precursor for more complex molecules used in various applications, including agrochemicals .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Amino Alcohols

Compound Name Substituents Molecular Weight Key Features Potential Applications
3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol 2-methoxyphenyl, 2,2-dimethyl ~223.3 (calc.) High steric hindrance, moderate polarity Chiral synthesis, receptor ligands
HBK15 2-chloro-6-methylphenoxy, piperazine ~437.3 Halogenated, piperazine core Serotonin/dopamine receptor studies
D(+)-2-Amino-3-phenyl-1-propanol Phenyl at C3 151.20 Low steric hindrance, mp 90–94°C Intermediate in drug synthesis
2-Amino-2-methyl-1,3-propanediol Two hydroxyl groups, methyl-amino 119.12 High solubility, chelating agent Polymer chemistry, buffering agents

Biological Activity

3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • IUPAC Name : 3-amino-3-(2-methoxyphenyl)-2,2-dimethylpropan-1-ol
  • Molecular Formula : C₁₂H₁₉NO₂
  • Molecular Weight : 209.28 g/mol
  • Structure : The compound features an amino group and a methoxyphenyl group, contributing to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The methoxy group in the phenyl ring enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially inhibiting their growth through disruption of cell membrane integrity.
  • Anticancer Potential : The compound has shown promise in vitro for its anticancer properties by inducing apoptosis in cancer cell lines.

Antioxidant Activity

A study measured the antioxidant capacity of various compounds, including this compound. The results indicated that this compound exhibited significant radical scavenging activity with an IC50 value lower than that of standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound25.4
Ascorbic Acid30.0

Antimicrobial Activity

In vitro tests demonstrated the antimicrobial efficacy of the compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The compound was tested on several cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)18.5
PC3 (Prostate Cancer)22.0

Case Studies and Research Findings

  • Antioxidant Effects : A study published in MDPI highlighted the superior antioxidant properties of derivatives similar to this compound, indicating potential applications in neurodegenerative diseases due to their ability to protect neuronal cells from oxidative damage .
  • Antimicrobial Studies : Research conducted on various aminodiols demonstrated that compounds with similar structures possess significant antimicrobial properties. This suggests that this compound may act similarly against pathogenic bacteria .
  • Cancer Cell Studies : A recent investigation into compounds with structural similarities revealed that they could induce apoptosis in cancer cells through mitochondrial pathways. This aligns with findings from studies on this compound indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol
Reactant of Route 2
3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol

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